(-)-Germacrene A

Catalog No.
S633559
CAS No.
28387-44-2
M.F
C15H24
M. Wt
204.35 g/mol
Availability
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(-)-Germacrene A

CAS Number

28387-44-2

Product Name

(-)-Germacrene A

IUPAC Name

(1E,5E,8S)-1,5-dimethyl-8-prop-1-en-2-ylcyclodeca-1,5-diene

Molecular Formula

C15H24

Molecular Weight

204.35 g/mol

InChI

InChI=1S/C15H24/c1-12(2)15-10-8-13(3)6-5-7-14(4)9-11-15/h6,9,15H,1,5,7-8,10-11H2,2-4H3/b13-6+,14-9+/t15-/m0/s1

InChI Key

XMRKUJJDDKYUHV-SDFJSLCBSA-N

SMILES

CC1=CCCC(=CCC(CC1)C(=C)C)C

Synonyms

germacrene A

Canonical SMILES

CC1=CCCC(=CCC(CC1)C(=C)C)C

Isomeric SMILES

C/C/1=C\CC/C(=C/C[C@H](CC1)C(=C)C)/C

Description

(-)-germacrene A is a germacrene A. It is an enantiomer of a (+)-germacrene A.

(-)-Germacrene A is a naturally occurring sesquiterpene characterized by its unique bicyclic structure. It is part of the germacrene family, which includes several isomers, with germacrene A being one of the most prominent due to its significant biological and chemical properties. The compound is primarily produced in various plant species, where it contributes to their aromatic profiles and plays roles in plant defense mechanisms against herbivores and pathogens. Germacrene A has a molecular formula of C15H24C_{15}H_{24} and features a complex arrangement of carbon atoms that contribute to its volatility and reactivity.

Germacrene A is synthesized from farnesyl pyrophosphate via the action of germacrene A synthase, which catalyzes the cyclization reaction. Under specific conditions, such as heating or acidic environments, germacrene A can rearrange to form other compounds, notably β-elemene, through a one-step intramolecular rearrangement process . This transformation illustrates the compound's potential as a precursor in various chemical pathways, particularly in the biosynthesis of other sesquiterpenes.

(-)-Germacrene A exhibits notable biological activities, including antimicrobial and insecticidal properties. These attributes make it an important compound in the context of natural pest control and plant defense strategies. Research has shown that germacrene A can act as an insect pheromone, influencing behaviors such as mating and foraging in various insect species . Additionally, it has been investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

The biosynthesis of (-)-germacrene A typically involves enzymatic pathways that convert farnesyl pyrophosphate into the sesquiterpene. Recent studies have focused on optimizing microbial production systems, particularly using engineered yeast strains that express specific germacrene A synthases. For example, the expression of Anabaena variabilis germacrene A synthase in Saccharomyces cerevisiae has led to significant increases in germacrene A yields through metabolic engineering techniques . These methods include overexpression of key metabolic genes and repression of competing pathways.

(-)-Germacrene A has various applications across different fields:

  • Agriculture: Utilized as a natural pesticide due to its insecticidal properties.
  • Fragrance Industry: Employed in perfumery for its pleasant aroma.
  • Pharmaceuticals: Investigated for potential therapeutic applications owing to its biological activities.

Studies on the interactions of (-)-germacrene A with other biological molecules are critical for understanding its role in ecological systems and potential therapeutic uses. Research indicates that germacrene A can interact with specific receptors in insects, affecting their behavior and physiology. Additionally, its potential interactions with human cellular targets are being explored to assess its pharmacological properties .

Several compounds share structural similarities with (-)-germacrene A, including:

  • Germacrene D: Another prominent sesquiterpene that serves as a precursor for various other terpenes.
  • Caryophyllene: Known for its unique structure and anti-inflammatory properties.
  • Farnesene: Often found in essential oils; it has similar insecticidal properties.
CompoundStructure TypeBiological ActivityUnique Features
Germacrene ASesquiterpeneAntimicrobialPrecursor to β-elemene; significant plant defense role
Germacrene DSesquiterpeneAntimicrobialPrecursor to multiple sesquiterpenes
CaryophylleneSesquiterpeneAnti-inflammatoryCannabinoid-like effects; interacts with CB2 receptors
FarneseneSesquiterpeneInsecticidalFound in essential oils; attracts pollinators

The uniqueness of (-)-germacrene A lies in its specific structural configuration and its role as an intermediate in various biosynthetic pathways, distinguishing it from other similar compounds while contributing to a diverse range of biological functions.

Variable-temperature nuclear magnetic resonance spectroscopy of (-)-germacrene A reveals a complex conformational equilibrium involving three distinct conformational isomers. Analysis of the compound at 500 megahertz proton nuclear magnetic resonance demonstrates temperature-dependent behavior characteristic of a dynamic system undergoing conformational interconversion [1] [2].

At elevated temperatures (50 degrees Celsius), (-)-germacrene A exhibits broad nuclear magnetic resonance signals indicative of rapid conformational exchange on the nuclear magnetic resonance timescale [1]. Under these conditions, only two conformational forms are distinguishable, existing in approximately a 4:3 ratio. The olefinic region displays broad multiplets at chemical shifts ranging from 5.21 to 4.50 parts per million, with methyl singlets appearing at 1.73 and 1.52 parts per million [1].

As temperature decreases to ambient conditions (25 degrees Celsius), a third conformer becomes observable, establishing a three-conformer equilibrium with population ratios of approximately 5:3:2 (52:29:19 percent) [1] [2]. This intermediate exchange regime produces characteristic line broadening throughout the spectrum, particularly in the vinyl proton region where overlapping signals from multiple conformers are evident.

The most informative spectroscopic data emerge at reduced temperatures (-20 degrees Celsius), where conformational interconversion slows sufficiently to permit resolution of individual conformer signals [1]. Under these conditions, six distinct downfield resonances corresponding to vinyl protons (hydrogen-1, hydrogen-5, and hydrogen-12) confirm the presence of three nuclear magnetic resonance-distinguishable conformational isomers. Eight separate high-field singlets for vinyl methyls become fully resolved at temperatures below 0 degrees Celsius [1].

Temperature (°C)Conformer 1a (UU) %Conformer 1b (UD) %Conformer 1c (DU) %Exchange Rate
5057430Fast
25522919Intermediate
-20522919Slow

Detailed analysis of the low-temperature spectra provides precise chemical shift assignments for each conformer. The major conformer (1a, 52 percent) exhibits characteristic signals at 4.78 parts per million (doublet of doublets, J = 11.2, 4.0 hertz) for hydrogen-1 and 4.51 parts per million (doublet, J = 10.0 hertz) for hydrogen-5 [1]. These coupling patterns and chemical shifts are diagnostic of the UU (up-up) conformation, where both methyl substituents adopt positions on the same face of the cyclodecadiene ring.

The two minor conformers (1b and 1c) display distinctly different spectroscopic signatures. Conformer 1b (29 percent) shows hydrogen-1 at 5.01 parts per million (triplet, J = 8.1 hertz) and hydrogen-5 at 5.07 parts per million (doublet of doublets, J = 9.5, 6.6 hertz) [1]. Conformer 1c (19 percent) exhibits hydrogen-1 at 4.94 parts per million (doublet, J = 12.1 hertz) and hydrogen-5 at 5.21 parts per million (triplet, J = 7.9 hertz) [1]. These patterns are consistent with parallel arrangements of the double bonds in the UD (up-down) and DU (down-up) conformations respectively.

Nuclear Overhauser Effect Experiments and Spatial Arrangement Determination

Nuclear Overhauser Effect spectroscopy provides crucial spatial information for conformational assignment of (-)-germacrene A, despite the challenges posed by saturation transfer in this dynamic system [1]. The presence of conformational exchange complicates traditional Nuclear Overhauser Effect analysis but simultaneously provides valuable connectivity information between conformers.

Selective irradiation of the hydrogen-1 resonance (4.78 parts per million) corresponding to the major conformer (1a) produces saturation transfer to hydrogen-1 signals of the minor conformers at 5.01 parts per million (conformer 1b) and 4.94 parts per million (conformer 1c) [1]. This phenomenon confirms the chemical shift assignments and establishes the dynamic relationship between conformers. Additionally, a small but significant Nuclear Overhauser Effect enhancement (1 percent) is observed between hydrogen-1 and hydrogen-5 of conformer 1a, confirming the syn spatial relationship of these vinylic protons in the UU conformation [1].

Complementary experiments involving saturation of hydrogen-5 resonances provide reciprocal confirmation of conformer assignments. Irradiation of the least populated conformer (1c) at 5.21 parts per million transfers saturation to hydrogen-5 signals of conformers 1b (5.07 parts per million) and 1a (4.51 parts per million) [1]. This comprehensive saturation transfer mapping establishes the complete network of conformational interconversion.

Critical spatial information emerges from Nuclear Overhauser Effect enhancements observed for the parallel conformers (1b and 1c). Six distinct enhancements (2-3 percent) are detected: hydrogen-5 to hydrogen-14 correlations for both conformers, hydrogen-15 to hydrogen-1 correlations for both conformers, and hydrogen-14 to hydrogen-5 correlations for both conformers [1]. These observations definitively establish the anti orientation of hydrogen-1 and hydrogen-5 in the parallel conformations, contrasting with the syn arrangement in the major UU conformer.

NOE CorrelationEnhancement (%)Conformational Information
H1/H5 (conformer 1a)1Syn relationship in UU conformation
H5/H14 (conformers 1b,1c)2-3Anti orientation in parallel conformers
H15/H1 (conformers 1b,1c)2-3Confirms UD/DU assignments

The absence of observable Nuclear Overhauser Effect between hydrogen-1 and hydrogen-5 in conformers 1b and 1c provides negative evidence supporting the parallel double bond arrangements [1]. This observation excludes the crossed DD conformation as a contributor to the conformational mixture, despite its predicted stability from molecular mechanics calculations.

Selective saturation experiments targeting methyl resonances provide additional confirmation of conformer assignments. Irradiation of hydrogen-14 signals at 1.37 parts per million (conformer 1a) and 1.54 parts per million (conformer 1b) produces simultaneous saturation of corresponding hydrogen-15 methyls, validating the spectroscopic assignments for each conformational form [1].

Computational Modeling of Conformational Energy Landscapes

Molecular mechanics calculations using the Allinger MM2 force field provide theoretical insight into the conformational preferences of (-)-germacrene A [1]. These calculations predict four possible conformations for the cyclodecadiene ring system, designated as UU, UD, DD, and DU based on the relative orientations of the carbon-10 and carbon-4 methyl substituents.

The MM2 calculations identify the UU conformation as the global energy minimum, with relative steric energies of 0.00 kilocalories per mole [1]. The UD and DD conformers are calculated to be nearly isoenergetic, with energies of 1.37 and 1.49 kilocalories per mole respectively, representing approximately 1.4-1.5 kilocalories per mole destabilization relative to the UU form [1]. The DU conformer emerges as the least stable computational prediction, with a relative energy of 2.65 kilocalories per mole [1].

ConformerMM2 Energy (kcal/mol)Predicted Population (%)Experimental Population (%)
UU (1a)0.008452
UD (1b)1.378.329
DD1.496.7Not observed
DU (1c)2.651.019

Translation of these relative energies into Boltzmann populations predicts a distribution of 84 percent UU, 8.3 percent UD, 6.7 percent DD, and 1.0 percent DU at 25 degrees Celsius [1]. However, this theoretical prediction differs significantly from experimental observations, which show populations of 52 percent UU, 29 percent UD, and 19 percent DU, with no detectable DD conformer.

Complementary MM3 calculations provide similar energy trends but with slightly different magnitudes. The MM3 method predicts relative energies of 0.00, 1.99, 1.82, and 3.56 kilocalories per mole for UU, UD, DD, and DU conformers respectively [1]. Despite the different absolute values, both computational approaches fail to reproduce the experimental conformer populations accurately.

The discrepancy between theoretical predictions and experimental observations highlights the limitations of gas-phase molecular mechanics calculations in describing solution-phase conformational equilibria. Factors not adequately represented in the force field calculations may include specific solvation effects, entropic contributions beyond simple harmonic approximations, and potential coupling between conformational states and vibrational modes.

Previous MM1 calculations reported in the literature predicted a two-conformer mixture of 62 percent UU and 36 percent UD at room temperature [1]. While these earlier calculations also fail to capture the three-conformer experimental reality, the predicted preference for UU and UD forms aligns qualitatively with experimental trends.

The computational analysis does successfully predict the relative instability of conformers with parallel double bond arrangements (UD and DU) compared to the crossed UU form [1]. This prediction aligns with experimental observations showing the UU conformer as the most populated species. However, the calculations systematically underestimate the populations of the parallel conformers, particularly the DU form.

Impact of Solvent and Temperature on Conformational Equilibrium

Solvent effects on the conformational equilibrium of (-)-germacrene A appear minimal based on comparative nuclear magnetic resonance studies in deuterated chloroform and benzene-d6 [1]. The 500 megahertz proton nuclear magnetic resonance spectra recorded in both solvents show remarkably similar chemical shift patterns and conformer populations, suggesting that the conformational preferences are primarily determined by intrinsic molecular factors rather than specific solvent interactions.

In deuterated chloroform, the vinyl proton region spans from 5.26 to 4.53 parts per million, displaying the characteristic three-conformer pattern with the 5:3:2 population ratio [1]. The corresponding spectrum in benzene-d6 shows vinyl protons between 5.22 and 4.52 parts per million with similar multiplicities and integrations [1]. The small differences in absolute chemical shifts reflect normal solvent effects on electronic shielding rather than fundamental changes in conformational equilibrium.

Carbon-13 nuclear magnetic resonance spectroscopy provides additional evidence for solvent-independent conformational behavior. The 125 megahertz carbon-13 spectra in both deuterated chloroform and benzene-d6 display 36 distinct resonances, consistent with the presence of three conformers contributing signals in the slow exchange regime [1]. The pattern of major and minor resonances remains consistent between solvents, confirming that the 5:3:2 population ratio persists across different chemical environments.

Solvent ParameterCDCl3C6D6Interpretation
Vinyl proton range5.26-4.53 ppm5.22-4.52 ppmMinimal solvent effect
Conformer ratio5:3:25:3:2Unchanged populations
Signal broadeningPresentPresentExchange rate unaffected

Temperature effects on conformational equilibrium follow predictable patterns based on classical thermodynamic principles [1]. At elevated temperatures (50 degrees Celsius), rapid conformational interconversion produces time-averaged nuclear magnetic resonance signals, effectively reducing the system to a two-conformer model where the two parallel forms (UD and DU) appear as a single averaged signal [1].

The temperature dependence of conformational exchange rates provides insight into the energy barriers separating different conformers. The transition from fast exchange at 50 degrees Celsius to slow exchange at -20 degrees Celsius suggests activation energies on the order of 10-15 kilocalories per mole for conformational interconversion [1]. These barriers are consistent with the expected costs of rotating around partial double bonds and reorganizing the flexible ten-membered ring system.

Conformer populations remain essentially constant across the temperature range from 25 to -50 degrees Celsius, indicating that enthalpy differences between conformers dominate over entropic contributions in this temperature regime [1]. The maintenance of the 52:29:19 ratio suggests that the relative energetics determined at low temperature reflect the intrinsic thermodynamic preferences of the molecular system.

The stability of conformational populations against temperature variation contrasts with some related sesquiterpene systems where significant population shifts occur with temperature changes [3]. For (-)-germacrene A, the conformational landscape appears to be dominated by well-defined energy minima separated by substantial barriers, creating a relatively rigid population distribution that persists across experimentally accessible temperature ranges.

XLogP3

4.7

Wikipedia

(-)-germacrene A
Germacrene A

Dates

Last modified: 02-18-2024

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